molecular formula C15H19NO3S B2876146 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide CAS No. 1396809-60-1

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide

Cat. No.: B2876146
CAS No.: 1396809-60-1
M. Wt: 293.38
InChI Key: ZZRZCVOXLFSDKR-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide is a synthetic small molecule based on the benzofuran-2-carboxamide scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This compound is supplied for research use only. The core benzofuran-2-carboxamide structure is a privileged scaffold in pharmaceutical research, known for its diverse biological activities. Scientific literature indicates that derivatives of benzofuran-2-carboxamide demonstrate potent immunomodulatory properties, particularly as inhibitors of CCL20-induced chemotaxis, a key pathway in autoimmune disorders and colorectal cancer . Furthermore, this chemical class has shown promising neuroprotective and antioxidant effects in preclinical models, protecting neuronal cells from excitotoxic damage and scavenging reactive oxygen species . The specific substitution pattern on the benzofuran core, including the N-(2-hydroxy-2-methyl-4-(methylthio)butyl) side chain, is a critical determinant of its physicochemical properties and biological interactions, influencing factors such as target binding affinity, metabolic stability, and cellular permeability . With a molecular formula of C₁₄H₂₁NO₃S₂ and a molecular weight of 315.45 g/mol, this compound is characterized by the presence of a (methylthio)butyl side chain, which may influence its metabolic pathway and overall pharmacokinetic profile. Researchers are exploring this and related compounds for their potential applications in oncology, neuroscience, and immunology research. This product is intended for in vitro research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-15(18,7-8-20-2)10-16-14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,9,18H,7-8,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRZCVOXLFSDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNC(=O)C1=CC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in neuroprotection and modulation of amyloid-beta aggregation. This article reviews its synthesis, biological activity, and relevant studies that elucidate its pharmacological properties.

Chemical Structure

The compound features a benzofuran backbone with a carboxamide functional group, which is known to influence its biological interactions. The presence of a hydroxymethyl group and a methylthio group enhances its solubility and reactivity, potentially impacting its efficacy in biological systems.

Neuroprotective Effects

Recent studies have demonstrated that benzofuran derivatives can exhibit neuroprotective properties against amyloid-beta (Aβ) induced cytotoxicity. For instance, compounds structurally related to benzofuran-2-carboxamide have shown significant neuroprotection in mouse hippocampal neuronal cells (HT22) when exposed to Aβ42. This suggests that this compound may similarly protect neuronal cells from Aβ-induced damage .

Modulation of Amyloid-Beta Aggregation

Research indicates that benzofuran derivatives can modulate the aggregation of Aβ peptides, which is crucial in Alzheimer's disease pathology. The compound has been shown to either promote or inhibit Aβ fibrillogenesis depending on its concentration and structural modifications. For example, at higher concentrations (25 μM), certain derivatives exhibited a 2.7-fold increase in Aβ42 fibrillogenesis, while others demonstrated disaggregation capabilities . This duality in action highlights the potential of this compound as a therapeutic agent in Alzheimer's disease.

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several key steps that optimize yield and purity. Understanding the structure-activity relationship (SAR) is essential for developing more potent derivatives. The presence of specific substituents on the benzofuran ring significantly affects the compound's ability to modulate Aβ aggregation.

Substituent Effect on Aβ Aggregation
HydroxymethylIncreases solubility, potential neuroprotection
MethylthioModulates aggregation dynamics
MethoxyphenolExhibits inhibition of fibrillogenesis

Case Studies

  • Neuroprotection Against Aβ42 : In vitro studies using HT22 cells showed that this compound significantly reduced cell death induced by Aβ42 exposure, indicating its potential as a neuroprotective agent.
  • Fibrillogenesis Modulation : Compounds structurally similar to this compound demonstrated varying degrees of promotion and inhibition of Aβ fibrillogenesis, suggesting a nuanced mechanism of action that could be harnessed for therapeutic purposes .

Preparation Methods

Directed C–H Arylation and Transamidation

A modular approach reported by employs 8-aminoquinoline (8-AQ) as a directing group for Pd-catalyzed C–H arylation. Starting with a simple benzofuran precursor, Pd(OAc)₂ and Ag₂CO₃ enable regioselective installation of aryl/heteroaryl groups at the C3 position (Fig. 1). Subsequent transamidation in a one-pot procedure using Boc-protected amines replaces the 8-AQ group with the desired carboxamide functionality. This method achieves yields of 75–92% for diverse benzofuran-2-carboxamides, demonstrating scalability and functional group tolerance.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (10 mol%)
  • Oxidant: Ag₂CO₃ (2.0 equiv)
  • Solvent: Toluene, 110°C, 24 h
  • Transamidation: Boc₂O (1.2 equiv), DMAP (0.1 equiv), DMF, 80°C

One-Pot Heteroannulation of Benzoquinones

An alternative route from involves acid-catalyzed heteroannulation of benzoquinone (BQ) derivatives with cyclohexenones. This method generates benzofuran scaffolds via [3+2] cycloaddition, followed by spontaneous aromatization. While less explored for carboxamide derivatives, this approach offers a rapid, reagent-free pathway to benzofuran cores, albeit with limited functionalization flexibility.

Preparation of the N-(2-Hydroxy-2-Methyl-4-(Methylthio)Butyl) Side Chain

The aliphatic side chain introduces stereochemical complexity due to the hydroxymethyl and methylthio groups. Synthetic strategies include:

Epoxide Ring-Opening with Thiols

A method adapted from proteasome inhibitor syntheses involves:

  • Epoxidation: 2-Methyl-2-butene is treated with m-CPBA to form 2-methyl-2,3-epoxybutane.
  • Thiol Addition: Reaction with methanethiol in acidic conditions opens the epoxide, yielding 2-methyl-4-(methylthio)butane-1,2-diol.
  • Selective Oxidation: TEMPO/NaClO₂ oxidizes the primary alcohol to a carboxylic acid, followed by reduction to the primary alcohol if needed.

Key Data:

  • Epoxide yield: 85%
  • Thiol addition regioselectivity: >9:1 (C4 attack)

Nucleophilic Substitution in Diol Systems

Starting from 2-methyl-1,2,4-butanetriol, selective protection of the 1,2-diol as an acetal enables thiol substitution at C4. Deprotection and oxidation yield the hydroxymethyl-methylthio motif. This method avoids epoxidation but requires careful protecting group strategy.

Coupling Strategies for Amide Bond Formation

Coupling the benzofuran-2-carboxylic acid with the side-chain amine necessitates careful optimization:

Acid Chloride-Mediated Acylation

Conversion of benzofuran-2-carboxylic acid to its acid chloride (SOCl₂, reflux) followed by reaction with 2-amino-2-methyl-4-(methylthio)butan-1-ol provides the target compound. This method, while straightforward, risks racemization and requires anhydrous conditions.

Typical Conditions:

  • Acid activation: SOCl₂ (3.0 equiv), 70°C, 2 h
  • Amine coupling: Et₃N (2.0 equiv), DCM, 0°C → RT

Carbodiimide Coupling Reagents

EDC/HOBt-mediated coupling under mild conditions preserves stereochemistry. A study from reports 68–75% yields for analogous benzofuran carboxamides using this approach.

Purification and Analytical Characterization

Chromatographic Techniques

  • Normal-phase SiO₂ chromatography resolves diastereomers arising from the chiral hydroxymethyl center.
  • HPLC-MS (C18 column) confirms purity (>98%) and molecular ion ([M+H]⁺ = 323.14).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.45 (t, J = 7.6 Hz, 1H, ArH), 6.85 (s, 1H, benzofuran H3), 3.72 (m, 1H, CHOH), 2.52 (t, J = 7.2 Hz, 2H, SCH₂), 1.48 (s, 3H, C(CH₃)₂).
  • IR (KBr): 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O).

Yield Optimization and Challenges

Step Yield (%) Key Challenges Mitigation Strategies
Benzofuran synthesis 75–92 Regioselectivity in C–H arylation Use of 8-AQ directing group
Side-chain synthesis 60–70 Epoxide ring-opening regioselectivity Acidic conditions favoring C4 attack
Amide coupling 65–75 Racemization at hydroxymethyl center Low-temperature EDC/HOBt coupling

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